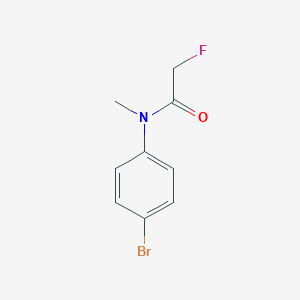

6-羟基-1H-吲哚-2-羧酸乙酯

描述

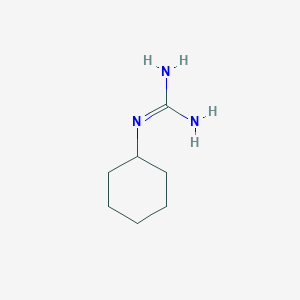

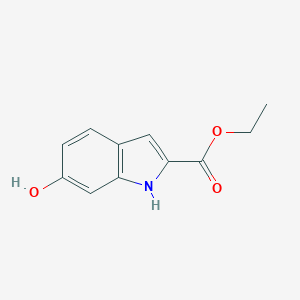

Ethyl 6-hydroxy-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological properties and their potential to be the target . The indole molecule has seven positions to accommodate different substitutions. Thus, new derivatives of the indole can be synthesized according to these seven positions .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .科学研究应用

抗乙肝病毒活性:一项研究调查了一系列 5-羟基吲哚-3-羧酸乙酯的抗 HBV 活性。其中,一种化合物表现出显着的抗 HBV 活性,比对照药物拉米夫定更有效 (赵春生,赵艳芳,柴红,龚鹏,2006).

甲酰基-1H-吲哚-2-羧酸乙酯的合成:另一项研究描述了从 2-乙氧羰基-1H-吲哚甲磺酸合成甲酰基-1H-吲哚-2-羧酸乙酯。这些化合物是有价值的合成中间体 (皮特,Å. 索洛西,索科尔,2006).

吲哚肟醚的环化机理:一项研究探讨了 3'-苯基-4',6'-二甲氧基吲哚-7'-基-2-(羟基亚氨基)乙酸乙酯的环化,导致形成 6,8-二甲氧基吡唑并[4,5,1-hi]吲哚-5-羧酸乙酯,阐明了该反应的机理 (凯莉·克莱顿,布莱克,哈珀,2008).

抗病毒活性:研究合成了各种 5-羟基-1,2-二甲基-1H-吲哚-3-羧酸乙酯,并测试了它们对流感和丙型肝炎病毒的抗病毒活性。一些化合物对特定病毒表现出微摩尔活性 (伊瓦申科等,2014).

天然来源分离:一项研究从一种海绵中分离出新的吲哚衍生物,包括 5-羟基-1H-吲哚-3-羧酸乙酯,标志着其首次天然来源发现 (阿卜杜勒,山崎,ukai,南越,2015).

抗流感候选药物的临床前研究:AV0038 是一种类似于 6-羟基-1H-吲哚-2-羧酸乙酯的化合物,其药理特性被研究作为抗流感候选药物。研究发现 AV0038 具有诱人的药理特性,并且在小鼠中没有急性毒性 (伊瓦申科等,2014).

从吡咯-2-羧酸乙酯合成策略:一项研究开发了一种从吡咯-2-羧酸乙酯合成吲哚的新策略,从而合成苯环上具有官能团的各种吲哚 (谷正信等,1996).

作用机制

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .

未来方向

属性

IUPAC Name |

ethyl 6-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMVBNSCNRLYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-hydroxy-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)